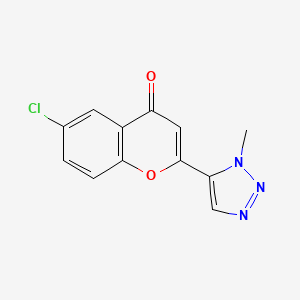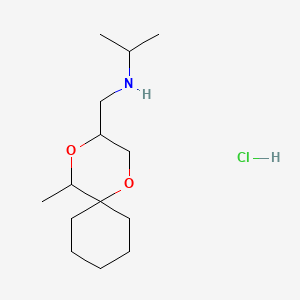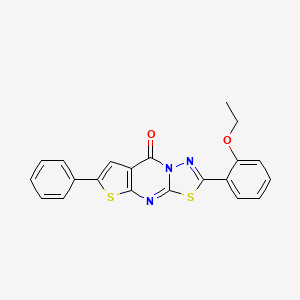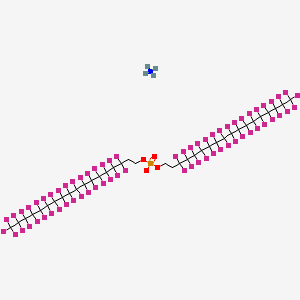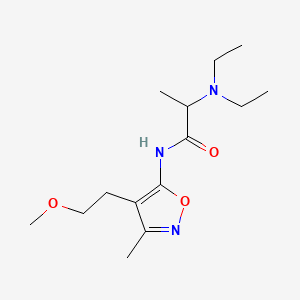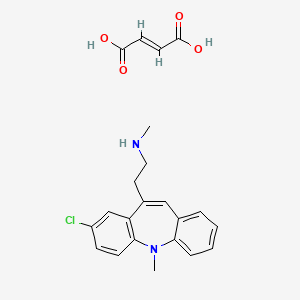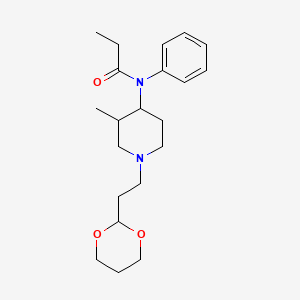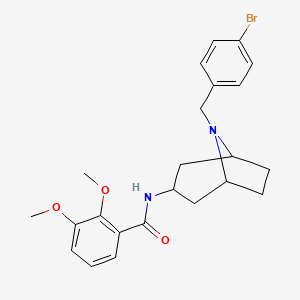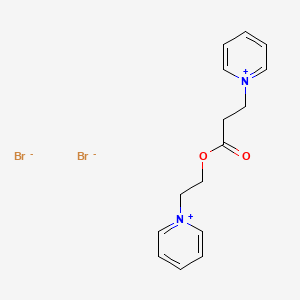
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The bromide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide involves its interaction with molecular targets through its functional groups. The pyridinium rings can engage in π-π interactions, while the carboxyethyl and hydroxyethyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridinium derivatives with carboxyethyl and hydroxyethyl groups, such as:
- Pyridinium, 1-(2-carboxyethyl)-, chloride
- Pyridinium, 1-(2-hydroxyethyl)-, bromide
- Pyridinium, 1-(2-carboxyethyl)-, iodide
Uniqueness
Pyridinium, 1-(2-carboxyethyl)-, bromide, ester with 1-(2-hydroxyethyl)pyridinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
97216-32-5 |
|---|---|
Molekularformel |
C15H18Br2N2O2 |
Molekulargewicht |
418.12 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylethyl 3-pyridin-1-ium-1-ylpropanoate;dibromide |
InChI |
InChI=1S/C15H18N2O2.2BrH/c18-15(7-12-16-8-3-1-4-9-16)19-14-13-17-10-5-2-6-11-17;;/h1-6,8-11H,7,12-14H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PLLCNVLOWOHNML-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCC(=O)OCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)

